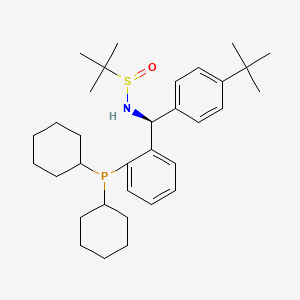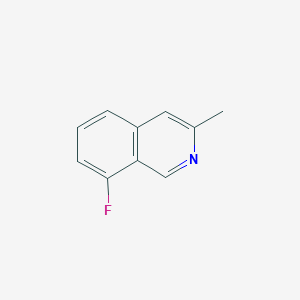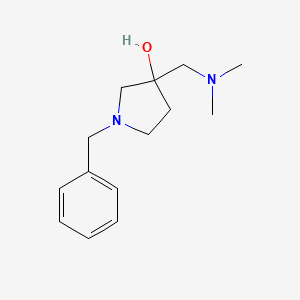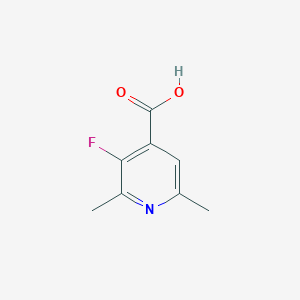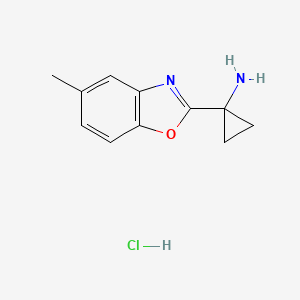
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C11H13ClN2O. It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-aminophenol with cyclopropanecarboxylic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce cyclopropylamines .
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
- 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
Uniqueness
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropane ring and benzoxazole moiety contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H13ClN2O |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-2-3-9-8(6-7)13-10(14-9)11(12)4-5-11;/h2-3,6H,4-5,12H2,1H3;1H |
InChI-Schlüssel |
NACFVFOGZSBJAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3(CC3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


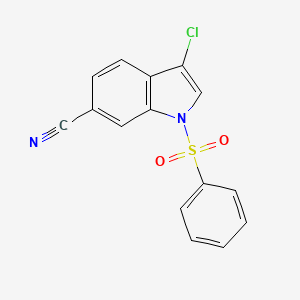
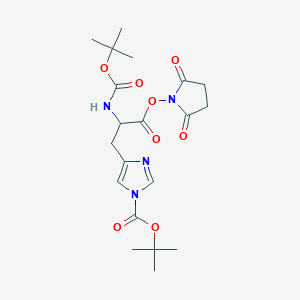
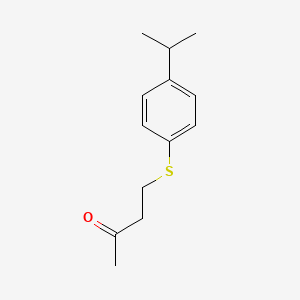
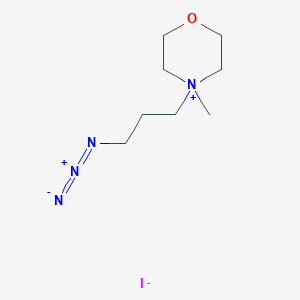
![1-Phenyl-2-[(prop-2-en-1-yl)sulfanyl]ethan-1-one](/img/structure/B13651038.png)
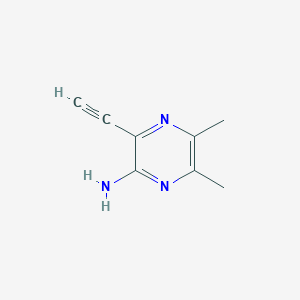
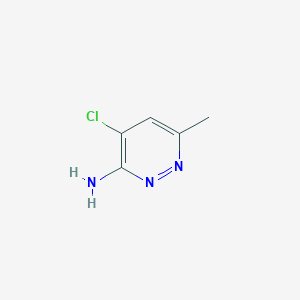
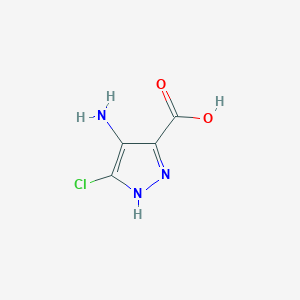
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)
![4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13651073.png)
